1-Cyclohexyl-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]urea
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Overview
Description
1-Cyclohexyl-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]urea is a complex organic compound that belongs to the class of ureas This compound is characterized by the presence of a cyclohexyl group, a naphthalenyl group, and a thiazolyl group, all linked through a urea moiety
Preparation Methods
The synthesis of 1-Cyclohexyl-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of cyclohexyl isocyanate with 4-(naphthalen-1-yl)-1,3-thiazol-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and may require the use of solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis to industrial production would involve optimization of reaction conditions, purification processes, and ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
1-Cyclohexyl-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
1-Cyclohexyl-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]urea is not fully understood, but it is believed to interact with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its action are likely complex and may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA .
Comparison with Similar Compounds
1-Cyclohexyl-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(4-naphthalen-2-yl-1,3-thiazol-2-yl)urea: This compound has a similar structure but differs in the position of the naphthalenyl group, which may lead to different chemical and biological properties.
1-(2-Hydroxy-cyclohexyl)-3-naphthalen-1-yl-urea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C20H21N3OS |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-(4-naphthalen-1-yl-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C20H21N3OS/c24-19(21-15-9-2-1-3-10-15)23-20-22-18(13-25-20)17-12-6-8-14-7-4-5-11-16(14)17/h4-8,11-13,15H,1-3,9-10H2,(H2,21,22,23,24) |
InChI Key |
RBZKJMXGPABNSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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